methanethione](/img/structure/B12177348.png)
[5-(2,5-Dichlorophenyl)furan-2-yl](morpholin-4-yl)methanethione
Description
5-(2,5-Dichlorophenyl)furan-2-ylmethanethione is a sulfur-containing heterocyclic compound featuring a dichlorophenyl-substituted furan core linked to a morpholine moiety via a methanethione group. The compound’s key structural elements include:
- 2,5-Dichlorophenyl group: Positioned on the furan ring, this substituent likely influences electronic and steric properties.
- Morpholine moiety: A six-membered ring containing oxygen, enhancing polarity and hydrogen-bonding capacity compared to nitrogen-containing analogs.
Properties
Molecular Formula |
C15H13Cl2NO2S |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
[5-(2,5-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-10-1-2-12(17)11(9-10)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2 |
InChI Key |
KORAHNXRCDXTID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group through electrophilic aromatic substitution. The morpholinylmethanethione moiety is then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production. Safety measures and environmental considerations are also critical in industrial settings to minimize hazardous by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)furan-2-ylmethanethione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The morpholinylmethanethione moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include furanones, phenyl derivatives, and substituted morpholinylmethanethione compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological effects. They may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways and treat various diseases.
Industry
In the industrial sector, 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: DFPM ([5-(3,4-Dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione)
DFPM, a closely related compound, differs in two critical aspects:
Substituent positions : The dichlorophenyl group is at the 3,4-positions instead of 2,2.
Amine group : Piperidine (a six-membered nitrogen-containing ring) replaces morpholine.
Key Findings for DFPM:
- Biological Activity : DFPM rapidly downregulates abscisic acid (ABA)-dependent gene expression in plants, suggesting a role in modulating stress responses .
Comparative Analysis:
The morpholine group’s oxygen could enhance solubility but reduce lipophilicity relative to DFPM’s piperidine.
Structural Analog: 5-(3,5-Dichlorophenyl)furan-2-ylmethanethione
This analog shares the morpholine moiety but features a 3,5-dichlorophenyl group. Its molecular formula (C₁₅H₁₃Cl₂NO₂S) and weight (342.2) match the target compound, highlighting the impact of substitution patterns .
Comparative Analysis:
Property | Target Compound | 3,5-Dichloro Analog |
---|---|---|
Dichlorophenyl Position | 2,5 | 3,5 |
Electronic Effects | Para-substitution dominance | Meta-substitution symmetry |
Biological Data | Not reported | Not reported |
However, biological data are lacking for both compounds.
Broader Context: Dichlorophenyl-Furan Derivatives
and highlight related dichlorophenyl-furan compounds, such as 5-(2,4-dichlorophenyl)furoic acid and methyl esters. While these lack the morpholine/piperidine-methanethione group, they underscore the prevalence of dichlorophenyl motifs in agrochemicals and pharmaceuticals. Key differences include:
- Functional Groups : Carboxylic acids or esters vs. methanethiones.
- Applications : Antifungal or herbicidal activity (common for dichlorophenyl-furans) vs. gene regulation (DFPM).
Implications of Substituent Positioning and Functional Groups
- Chlorine Position: 2,5-Dichloro (target): May enhance para-directed electronic effects, influencing charge distribution.
- Amine Group :
- Morpholine’s oxygen vs. piperidine’s nitrogen: Alters solubility, hydrogen-bonding capacity, and bioavailability.
Biological Activity
The compound 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione is a member of the furan derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H13Cl2NOS
- Molar Mass : 320.24 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.
The compound features a furan ring substituted with a dichlorophenyl group and a morpholine moiety linked to a thioketone functional group. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activity
- Neuroprotective effects
Antimicrobial Activity
A study evaluating the antimicrobial potential of furan derivatives showed that compounds with a similar structure to 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione demonstrated significant activity against several bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Furan derivatives have been investigated for their anticancer properties. For instance, compounds with furan rings have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific activity of 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione in cancer models remains to be fully elucidated but is anticipated based on related compounds.
Anti-inflammatory Effects
The anti-inflammatory potential of furan derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.
The biological mechanisms underlying the activity of 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Potential interaction with various receptors could modulate signaling pathways relevant to cell survival and proliferation.
- Oxidative Stress Reduction : Some furan derivatives exhibit antioxidant properties, which can protect against cellular damage.
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of furan-based compounds:
Study Reference | Compound | Activity | IC50 Value |
---|---|---|---|
F8-B22 | SARS-CoV-2 M pro inhibitor | 1.55 μM | |
F8-S43 | Non-peptidomimetic inhibitor | 10.76 μM |
These studies highlight the potential for structural optimization in enhancing biological activity, suggesting that modifications to the furan or morpholine moieties could yield more potent derivatives.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione?
Methodological Answer: The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:
- Step 1: Formation of the furan-chlorophenyl intermediate via Friedel-Crafts acylation or Suzuki coupling.
- Step 2: Introduction of the morpholine-thione moiety using reagents like thiophosgene or Lawesson’s reagent.
Optimization Parameters: - Solvents: Ethanol or DMSO for polar intermediates .
- Catalysts: Sodium hydroxide for deprotonation or acid catalysts for electrophilic activation .
- Temperature: Controlled heating (60–80°C) to avoid decomposition of heat-sensitive intermediates .
Example Synthesis Table:
Step | Reactants | Conditions | Yield (%) |
---|---|---|---|
1 | 2,5-Dichlorophenylboronic acid, Furan-2-carbaldehyde | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65–75 |
2 | Intermediate, Morpholine-thiocarbonyl chloride | EtOH, 60°C, 12h | 50–60 |
Q. Which spectroscopic and analytical techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and bond connectivity (e.g., furan C–H protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy: C=S stretching vibrations at ~1200 cm⁻¹ confirm the thione group .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 356.0) .
- X-ray Crystallography: For 3D conformation analysis, critical for understanding biological interactions .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays:
- Trypanocidal Activity: Use Trypanosoma brucei cultures with Alamar Blue viability assays (IC₅₀ determination) .
- Cytotoxicity: Brine shrimp (Artemia salina) lethality tests (LD₅₀) to assess toxicity thresholds .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize protocols (e.g., cell line selection, solvent controls).
- Meta-Analysis: Pool data from independent studies to identify trends (e.g., IC₅₀ variability in Trypanosoma assays) .
- Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies elucidate target interactions and reaction mechanisms?
Methodological Answer:
- Molecular Docking: Use AutoDock or Schrödinger to predict binding modes with enzymes (e.g., T. brucei enzymes) .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model reaction pathways (e.g., nucleophilic substitution at the thione group) .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories .
Q. How are reaction mechanisms for nucleophilic substitution at the thione group investigated?
Methodological Answer:
- Kinetic Studies: Monitor reaction rates under varying pH and temperature.
- Isotopic Labeling: Use ³⁴S or ¹³C isotopes to track bond cleavage/formation via MS or NMR .
- DFT Calculations: Predict transition states and activation energies for mechanistic validation .
Q. What methodologies determine pharmacokinetic properties like bioavailability and metabolic stability?
Methodological Answer:
Q. How does structure-activity relationship (SAR) analysis guide drug design?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace Cl with F or morpholine with piperazine) .
- Bioactivity Comparison: Test analogs against target enzymes (e.g., IC₅₀ shifts from 400 µM to 100 µM with fluorinated derivatives) .
- 3D-QSAR: CoMFA or CoMSIA models to correlate steric/electronic features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.